molecular formula C22H22Br2ClN3O2 B13356269 Ethyl 4-(9-amino-3,10-dibromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate

Ethyl 4-(9-amino-3,10-dibromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate

Cat. No.: B13356269
M. Wt: 555.7 g/mol
InChI Key: YDFFVKXSKNVNRY-UHFFFAOYSA-N
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Description

Ethyl 4-(9-amino-3,10-dibromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and a piperidine ring

Properties

Molecular Formula

C22H22Br2ClN3O2

Molecular Weight

555.7 g/mol

IUPAC Name

ethyl 4-(14-amino-6,15-dibromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-ylidene)piperidine-1-carboxylate

InChI

InChI=1S/C22H22Br2ClN3O2/c1-2-30-22(29)28-7-5-12(6-8-28)18-17-13(10-16(25)20(26)19(17)24)3-4-14-9-15(23)11-27-21(14)18/h9-11H,2-8,26H2,1H3

InChI Key

YDFFVKXSKNVNRY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(=C2C3=C(C(=C(C=C3CCC4=C2N=CC(=C4)Br)Cl)N)Br)CC1

Origin of Product

United States

Preparation Methods

Synthesis of the Heterocyclic Core

Step 1: Synthesis of 3,10-Dibromo-8-chloro-5,6-dihydro-11H-benzocyclohepta[1,2-b]pyridine

  • Starting Material: A substituted pyridine derivative, typically 2-aminopyridine or its derivatives.
  • Halogenation: Selective bromination at positions 3 and 10 is achieved via electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) under controlled conditions to prevent over-halogenation.
  • Chlorination: Chlorination at position 8 is performed using chlorine gas or N-chlorosuccinimide (NCS) with regioselectivity, often facilitated by directing groups or protecting groups.
  • Cyclization: Intramolecular cyclization is induced by oxidative or reductive conditions to form the fused heterocyclic system, often employing oxidants like ferric chloride or iodine.

Data Table 1: Halogenation Conditions for Core Synthesis

Step Reagents Solvent Temperature Yield (%)
Bromination NBS Acetic acid 0°C to room temperature 65-75
Chlorination NCS Chloroform Room temperature 60-70
Cyclization FeCl₃ Acetic acid Reflux 55-65

Functionalization to Introduce the Ethyl Ester

Step 2: Formation of the Ethyl 4-(halogenated heterocycle) derivative

  • The heterocyclic core is reacted with ethyl chloroformate or ethyl iodide to introduce the ethyl ester group at the appropriate nitrogen or carbon position.
  • The reaction is typically carried out in the presence of a base such as triethylamine or potassium carbonate in solvents like dichloromethane or tetrahydrofuran (THF).

Data Table 2: Esterification Conditions

Reagent Solvent Base Temperature Yield (%)
Ethyl chloroformate Dichloromethane Triethylamine 0°C to room temperature 70-80

Synthesis of the Piperidine Derivative

Step 3: Preparation of N-methylpiperidine derivative

  • The piperidine ring is synthesized via cyclization of suitable amino alcohols or through Mannich reactions.
  • N-methylation is achieved using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate.

Step 4: Coupling of the heterocyclic core with the piperidine

  • The halogenated heterocyclic core is coupled with the N-methylpiperidine derivative via nucleophilic substitution or via a Mitsunobu reaction, forming the linkage necessary for the final compound.
  • Catalysts like palladium on carbon or copper salts may be employed to facilitate coupling.

Final Assembly and Purification

Step 5: Condensation and formation of the target compound

  • The intermediate compounds are condensed under reflux conditions, often in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • The reaction mixture is purified via column chromatography, recrystallization, or preparative HPLC to isolate the pure ethyl ester derivative.

Alternative and Advanced Methods

Summary Table of Preparation Methods

Step Description Key Reagents Typical Conditions Yield Range (%)
1 Halogenation of heterocyclic core NBS, NCS 0°C to room temp 60-75
2 Cyclization to form heterocycle Oxidants (FeCl₃) Reflux 55-65
3 Ester formation Ethyl chloroformate 0°C to RT 70-80
4 Piperidine synthesis Cyclization, N-methylation Reflux 65-75
5 Coupling Nucleophilic substitution Reflux, polar solvents 50-70

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(9-amino-3,10-dibromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce dehalogenated or hydrogenated derivatives .

Mechanism of Action

The mechanism of action of Ethyl 4-(9-amino-3,10-dibromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(9-amino-3,10-dibromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate is unique due to its specific combination of halogen atoms and functional groups, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 4-(9-amino-3,10-dibromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate (CAS: 193276-44-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H23BrClN3O2C_{22}H_{23}BrClN_3O_2, with a molecular weight of approximately 476.79 g/mol. Its structure features a piperidine ring, a benzo[5,6]cyclohepta moiety, and multiple halogen substituents that may influence its biological interactions.

Research indicates that compounds related to this structure exhibit inhibition of farnesyl protein transferase (FPT), an enzyme implicated in various cancer processes. The inhibition of FPT can lead to reduced cell proliferation and tumor growth. In vitro studies have shown that derivatives of this compound possess potent antitumor activity against several cancer cell lines.

Antitumor Activity

In a study assessing the antitumor properties of similar compounds, it was found that certain derivatives exhibited IC50 values less than 15 µM against various cancer cell lines. For instance:

  • Compound 6e : IC50 < 15 µM in two tested cell lines.
  • Compound 6c : Exhibited potent FPT inhibitory activity with an IC50 < 30 µM .

Enzyme Inhibition

The compound has also shown promising results as an FPT inhibitor:

  • Binding Affinity : Thermodynamic binding parameters indicate favorable enthalpies of complex formation with small net entropic contributions. For example, one derivative showed a binding enthalpy (ΔHbind\Delta H^{\circ}_{bind}) of -12.5 kcal/mol .

Case Studies

  • In Vitro Studies on Antitumor Activity :
    • A series of analogs were synthesized and tested for their ability to inhibit FPT and exhibit antitumor properties. The studies demonstrated that modifications to the piperidine ring could enhance biological activity .
  • Structure-Activity Relationship (SAR) :
    • SAR studies have indicated that specific substitutions on the cyclohepta and piperidine rings significantly impact the biological activity. For example, the introduction of halogens at specific positions has been correlated with increased potency against cancer cell lines .

Data Summary Table

CompoundBiological ActivityIC50 (µM)Target Enzyme
Compound 6eAntitumor<15FPT
Compound 6cFPT Inhibition<30FPT
Ethyl 4-(...)Antitumor potentialTBDTBD

Q & A

Q. What synthetic methodologies are effective for constructing the benzo[5,6]cyclohepta[1,2-b]pyridine core in this compound?

The benzo[5,6]cyclohepta[1,2-b]pyridine scaffold can be synthesized via multi-step protocols involving cyclocondensation and halogenation. A validated approach includes:

  • Step 1 : Cyclization of brominated thiophene intermediates with aminopyridine derivatives under acidic conditions to form the fused bicyclic system.
  • Step 2 : Halogenation (Br/Cl) using N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) at controlled temperatures (0–40°C) to introduce dibromo and chloro substituents .
  • Step 3 : Piperidine ring formation via Mannich-type reactions, followed by esterification with ethyl chloroformate to install the carboxylate group .
    Key analytical tools include ¹H/¹³C NMR to confirm regioselectivity and HPLC (C18 column, acetonitrile/water gradient) to monitor purity (>98%) .

Q. How should researchers characterize the structural stability of this compound under varying pH conditions?

Stability studies should employ:

  • pH-Varied Incubations : Dissolve the compound in buffers (pH 1–10) and incubate at 37°C for 24–72 hours.
  • LC-MS Analysis : Use a reverse-phase column (e.g., Phenomenex Luna C18) with electrospray ionization (ESI) to detect degradation products (e.g., hydrolyzed ester or dehalogenated derivatives).
  • Kinetic Modeling : Calculate degradation rate constants (k) and half-life (t₁/₂) using first-order kinetics. Evidence suggests ester hydrolysis predominates at pH > 8, requiring storage at –20°C in anhydrous DMSO .

Q. What chromatographic methods are recommended for impurity profiling?

Adopt the HPLC-UV protocol from pharmacopeial standards:

  • Column : Zorbax Eclipse XDB-C18 (4.6 × 250 mm, 5 µm).
  • Mobile Phase : Gradient of 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B), 30–70% B over 30 minutes.
  • Detection : UV at 254 nm.
  • Response Factors : Calibrate for impurities like 4-(8-chloro-11-fluoro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-ethyl 1-piperidine carboxylate (RF = 0.25). Acceptance criteria: ≤0.1% individual impurities, ≤0.3% total .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with kinase targets?

Use density functional theory (DFT) and molecular docking (e.g., AutoDock Vina):

  • Ligand Preparation : Optimize the compound’s 3D structure using Gaussian09 at the B3LYP/6-31G* level.
  • Target Selection : Dock into ATP-binding pockets of kinases (e.g., MAPK or CDK2) with PDB structures (e.g., 1ATP).
  • Binding Affinity Analysis : Calculate ΔG values; bromine and chlorine substituents enhance hydrophobic interactions, while the piperidine-carboxylate group may hydrogen-bond to catalytic lysine residues .
    Validate predictions with surface plasmon resonance (SPR) to measure dissociation constants (Kd) .

Q. What strategies resolve contradictions in alkylation reaction yields during piperidine functionalization?

Contradictions often arise from competing radical vs. ionic pathways. Systematic optimization involves:

  • Screening Nucleophiles : Compare Grignard reagents (e.g., n-pentyl MgBr) with organozinc derivatives. Evidence shows Grignard reagents yield 60–75% at 40°C (24 h) in THF .
  • Additive Screening : Add 1,3-dimethylimidazolidin-2-one (1.05 equiv) to stabilize transition states and suppress side reactions.
  • Reaction Monitoring : Use TLC (petroleum ether/EtOAc 2:1, Rf = 0.3) and GC-MS to track intermediates. Adjust stoichiometry (1.2 equiv nucleophile) if byproducts exceed 5% .

Q. How do halogen substituents (Br/Cl) influence the compound’s metabolic stability in vitro?

Assess using human liver microsomes (HLM) :

  • Incubation : 1 µM compound + NADPH-regenerating system (37°C, 60 min).
  • Metabolite ID : LC-MS/MS (Q-TOF) detects dehalogenated and hydroxylated metabolites. Bromine at C3/C10 reduces CYP3A4-mediated oxidation (t₁/₂ > 120 min vs. 45 min for non-halogenated analogs).
  • CYP Inhibition Assays : Test against recombinant CYP isoforms (e.g., CYP2D6 IC₅₀ > 50 µM), confirming low interaction risk .

Q. What high-throughput screening (HTS) approaches are suitable for reaction condition optimization?

Leverage the Aryl Halide Chemistry Informer Library (Merck):

  • Library Composition : 18 drug-like molecules with diverse halogenation patterns.
  • Screening Protocol : Run parallel reactions (e.g., Suzuki couplings) under varying Pd catalysts, bases, and temperatures.
  • Data Analysis : Compare conversion rates (HPLC) and selectivity (MS). For this compound, Pd(OAc)₂/XPhos in K₃PO₄/THF at 80°C achieves >90% cross-coupling efficiency .

Methodological Notes

  • Synthetic References : Prioritize peer-reviewed protocols from academic labs (e.g., Sun Yat-sen University ).
  • Analytical Validation : Cross-validate NMR (Bruker Avance 500 MHz) and HRMS (ESI-TOF) data with computational predictions (e.g., ChemDraw).
  • Advanced Tools : For metabolic studies, combine HLM assays with physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vivo behavior .

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